molecular formula C14H10F4N4OS B7534683 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

Cat. No. B7534683
M. Wt: 358.32 g/mol
InChI Key: JSUBNGSBIMWPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors have emerged as promising therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine selectively inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By blocking these pathways, 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine induces apoptosis and suppresses the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. It exhibits good pharmacokinetic properties, including high oral bioavailability, long half-life, and low clearance. In animal models, 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, as well as tumor growth inhibition and regression. It has also been shown to have immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines and increasing the activity of regulatory T-cells.

Advantages and Limitations for Lab Experiments

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has several advantages as a research tool for studying B-cell signaling and function. It is a highly potent and selective BTK inhibitor, with good pharmacokinetic properties and favorable safety profile. It can be used in vitro and in vivo to study the effects of BTK inhibition on B-cell proliferation, survival, and function, as well as to evaluate its potential therapeutic applications in B-cell malignancies and autoimmune diseases. However, one limitation of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine is that it may not be suitable for studying BTK-independent signaling pathways, as it specifically targets BTK.

Future Directions

There are several future directions for research on 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine and its potential therapeutic applications. One direction is to further evaluate its safety and efficacy in clinical trials, particularly in combination with other agents or in specific patient populations. Another direction is to investigate its potential use in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cell activation and autoantibody production play a critical role. Additionally, research could focus on identifying biomarkers of response to BTK inhibition and developing strategies to overcome resistance to BTK inhibitors. Finally, further studies could explore the immunomodulatory effects of BTK inhibition and its potential use in modulating immune responses in various disease settings.

Synthesis Methods

The synthesis of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine involves a series of chemical reactions starting from commercially available starting materials. The key step is the coupling reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine with 1-bromo-3-chloro-5-(4-(2-hydroxyethyl)piperazin-1-yl)benzene, followed by cyclization with thieno[2,3-d]pyrimidine-4-carbaldehyde. The final product is obtained after several purification steps and characterization by various analytical techniques.

Scientific Research Applications

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune diseases. Preclinical studies have demonstrated its efficacy in inhibiting B-cell receptor signaling, inducing apoptosis, and suppressing tumor growth in animal models of lymphoma and leukemia. Clinical trials are ongoing to evaluate its safety and efficacy in patients with relapsed or refractory B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

properties

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4OS/c15-13(16)14(17,18)23-10-2-1-7(5-9(10)19)22-11-8-3-4-24-12(8)21-6-20-11/h1-6,13H,19H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBNGSBIMWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=CSC3=NC=N2)N)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.